molecular formula C11H9FN4O B2563657 2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 860651-05-4

2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

Cat. No. B2563657
CAS RN: 860651-05-4
M. Wt: 232.218
InChI Key: LWNYVUFSHJVIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

4-Fluorophenylacetonitrile is a starting reagent in the synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives . It also undergoes biotransformation to 4-Fluorophenylacetic acid by marine fungi, Aspergillus sydowii Ce19 .


Molecular Structure Analysis

The molecular formula of 4-Fluorophenylacetonitrile is C8H6FN . The InChI Key is JHQBLYITVCBGTO-UHFFFAOYSA-N . The SMILES string is FC1=CC=C(CC#N)C=C1 .


Physical And Chemical Properties Analysis

4-Fluorophenylacetonitrile has a molecular weight of 135.14 g/mol . It is a clear colorless to pale yellow liquid . It has a density of 1.126 g/mL at 25 °C . Its boiling point is 119°C to 120°C at 18.0 mmHg . It is insoluble in water but soluble in toluene and dichloromethane .

Scientific Research Applications

Synthesis Techniques and Structural Properties

The compound 2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile has been involved in the synthesis of various derivatives and structures. Gadegoni & Manda (2013) synthesized a series of novel compounds using a similar triazole moiety, highlighting the versatility of these compounds in generating diverse molecular structures. The compounds were tested for antimicrobial and anti-inflammatory activities, indicating their potential in medicinal chemistry (Gadegoni & Manda, 2013). Kariuki et al. (2021) discussed the synthesis of compounds where the triazole ring is a component, demonstrating the complexity of structures that can be derived from such frameworks (Kariuki et al., 2021).

Photophysical Properties and Fluorescence

Fluorescence and Solvatochromism

Padalkar et al. (2015) explored the photophysical properties of novel fluorescent triazolyl derivatives. These compounds exhibited absorption in the ultraviolet region and emission in the blue region, showcasing their potential in applications requiring fluorescent materials (Padalkar et al., 2015).

Applications in Agriculture

Herbicide Synthesis

Jian-Guo Fan and colleagues (2015) developed an improved method for synthesizing the herbicide carfentrazone-ethyl, utilizing a compound with a similar triazole framework. This showcases the application of such compounds in agricultural chemistry (Jian-Guo Fan et al., 2015).

Chemical Synthesis and Analysis

Synthesis of Derivatives and Crystal Structures

B. Kahveci and colleagues (2007) reported on the synthesis of new phthalocyanines containing a moiety similar to the compound . They highlighted the solubility and characterization of these compounds, contributing to the field of material science and chemistry (B. Kahveci et al., 2007).

Safety and Hazards

4-Fluorophenylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures include wearing protective gloves, protective clothing, and eye/face protection .

properties

IUPAC Name

2-[4-(4-fluorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4O/c1-8-14-15(7-6-13)11(17)16(8)10-4-2-9(12)3-5-10/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNYVUFSHJVIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.